N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine
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Overview
Description
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine is a complex organic compound that features a unique combination of furan, triazine, and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the furan and triazine intermediates. One common method involves the reaction of furfurylamine with 2-furoic acid under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The resulting intermediate is then reacted with a quinazoline derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form tetrahydro derivatives.
Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while substitution reactions on the quinazoline ring can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Shares the furan moiety and has been studied for its antimicrobial properties.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains the furan ring and is used in various synthetic applications.
Uniqueness
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine is unique due to its combination of furan, triazine, and quinazoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-8-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O2/c1-12-14-6-3-7-15(25-2)16(14)22-18(21-12)23-17-19-10-24(11-20-17)9-13-5-4-8-26-13/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
DYPAFAPVJPMUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)CC4=CC=CO4)OC |
Origin of Product |
United States |
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